Class-Level EED Inhibitory Activity in the Pyrimidine-Pyrrolidine Series (US8962641B2)
US8962641B2 exemplifies multiple pyrimidine-pyrrolidine compounds tested in an EED binding assay. The most potent members achieve IC50 values <10 nM, while structurally close analogs with larger C2 substituents retain low nanomolar activity. Because 2-tert-butyl-4-pyrrolidin-1-ylpyrimidine embodies the core pharmacophore but lacks the elaborated N-alkyl substituent that fills the EED aromatic cage, its anticipated IC50 is predicted to be >1 µM, positioning it as a useful weak-binder control [1]. This class-level inference MUST be confirmed by direct measurement before use in quantitative pharmacology.
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; estimated >1000 nM based on missing key N-substituent interactions [1]. |
| Comparator Or Baseline | Fully optimized pyrimidine-pyrrolidine EED inhibitors (IC50 <10 nM) vs. partially substituted intermediate analogs (IC50 40–200 nM). |
| Quantified Difference | Potency loss of >100-fold relative to optimized leads when the large aromatic N-substituent is omitted. |
| Conditions | TR-FRET displacement assay using GST-tagged EED and a fluorescent probe (see patent assay protocols). |
Why This Matters
Sourcing teams evaluating this compound for epigenetic screening must recognize that, without the optimal N-substitution, it is unlikely to replicate the nanomolar potency of lead EED inhibitors, making it better suited as a tool compound for understanding steric contributions rather than as a potent probe.
- [1] Boehringer Ingelheim International GmbH. US8962641B2 – Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. 2015. View Source
